![molecular formula C9H13ClN6O5 B048745 1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea CAS No. 113739-44-9](/img/structure/B48745.png)
1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea, commonly known as CENU, is a nitrosourea compound that has been extensively studied for its potential use in cancer treatment. CENU is a highly reactive alkylating agent that is capable of inducing DNA damage in cancer cells, leading to cell death.
Mecanismo De Acción
CENU is a highly reactive alkylating agent that is capable of inducing DNA damage in cancer cells. The mechanism of action of CENU involves the formation of covalent bonds between the CENU molecule and the DNA molecule in cancer cells. This results in the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of CENU are complex and depend on a variety of factors, including the dose, route of administration, and the type of cancer being treated. CENU has been shown to cause DNA damage and induce apoptosis in cancer cells. In addition, CENU has been shown to affect a variety of cellular processes, including cell cycle progression, signal transduction, and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CENU has several advantages for use in lab experiments. It is a highly reactive compound that can induce DNA damage in cancer cells at low doses. In addition, CENU has been shown to be effective against a wide range of cancer types, making it a useful tool for studying cancer biology. However, CENU also has several limitations. It is a highly toxic compound that requires careful handling and disposal. In addition, CENU can cause DNA damage in normal cells, leading to potential side effects.
Direcciones Futuras
There are several future directions for research on CENU. One area of research is the development of new analogs of CENU that are more potent and less toxic than the original compound. Another area of research is the development of new methods for delivering CENU to cancer cells, such as targeted drug delivery systems. In addition, research is needed to better understand the mechanism of action of CENU and its interactions with other chemotherapy drugs. Finally, research is needed to determine the long-term effects of CENU treatment on cancer patients.
Métodos De Síntesis
The synthesis of CENU involves the reaction of 1-(2-chloroethyl)-3-nitroso-urea with 2-nitroimidazole-1-ethanol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of CENU. The synthesis of CENU is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
CENU has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer types, including brain tumors, lung cancer, and breast cancer. CENU is particularly effective against tumors that are resistant to other forms of chemotherapy. In addition, CENU has been shown to have a synergistic effect when used in combination with other chemotherapy drugs.
Propiedades
Número CAS |
113739-44-9 |
|---|---|
Nombre del producto |
1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea |
Fórmula molecular |
C9H13ClN6O5 |
Peso molecular |
320.69 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea |
InChI |
InChI=1S/C9H13ClN6O5/c10-1-3-15(13-19)9(18)12-5-7(17)6-14-4-2-11-8(14)16(20)21/h2,4,7,17H,1,3,5-6H2,(H,12,18) |
Clave InChI |
ZTORIAQXOHCLRD-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(CNC(=O)N(CCCl)N=O)O |
SMILES canónico |
C1=CN(C(=N1)[N+](=O)[O-])CC(CNC(=O)N(CCCl)N=O)O |
Sinónimos |
I 278 I-278 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



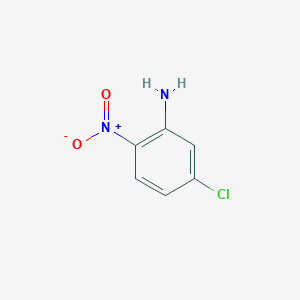
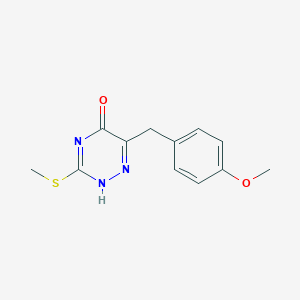
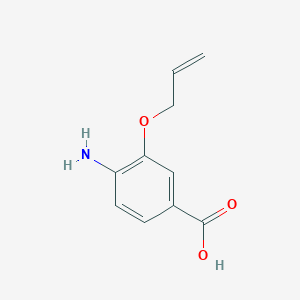
![2-Ethyl-5-methoxybicyclo[2.2.1]heptane](/img/structure/B48673.png)
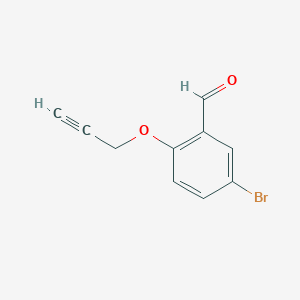
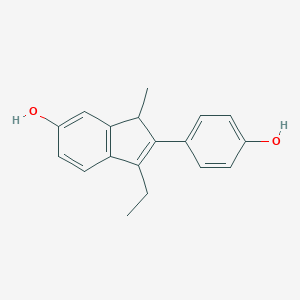
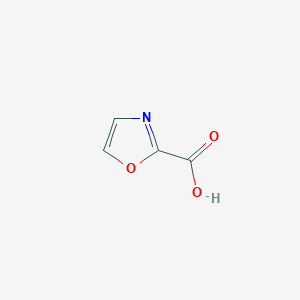
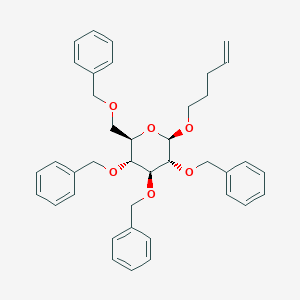

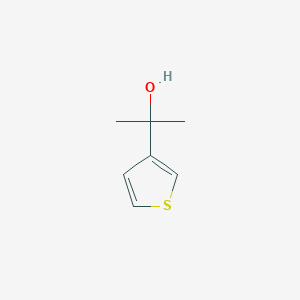
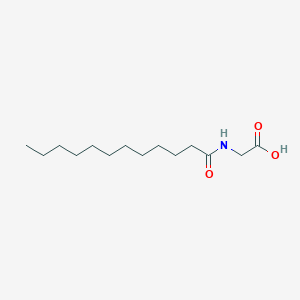
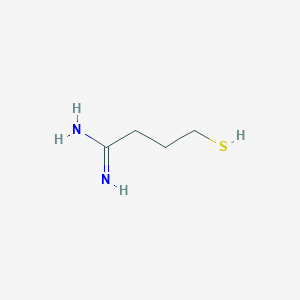
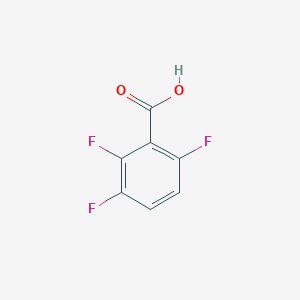
![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)